molecular formula C7H11NO2 B574237 2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde CAS No. 170232-98-1

2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde

Cat. No.: B574237
CAS No.: 170232-98-1
M. Wt: 141.17
InChI Key: GJGKEYCWPMGASM-UHFFFAOYSA-N
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Description

2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde is a chemical compound with a unique structure that includes a pyridine ring, a hydroxyl group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde typically involves the condensation reaction of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for several hours . This process yields the desired aldehyde product in good yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers and esters.

Scientific Research Applications

2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in scientific research.

Properties

CAS No.

170232-98-1

Molecular Formula

C7H11NO2

Molecular Weight

141.17

IUPAC Name

2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde

InChI

InChI=1S/C7H11NO2/c1-8-4-6(5-9)2-3-7(8)10/h4-5,7,10H,2-3H2,1H3

InChI Key

GJGKEYCWPMGASM-UHFFFAOYSA-N

SMILES

CN1C=C(CCC1O)C=O

Synonyms

3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-6-hydroxy-1-methyl- (9CI)

Origin of Product

United States

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